molecular formula C25H27N3O6 B5225419 Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate CAS No. 5933-66-4

Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B5225419
CAS No.: 5933-66-4
M. Wt: 465.5 g/mol
InChI Key: XBXOICSLTRZIIH-UHFFFAOYSA-N
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Description

Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a structurally complex small molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked to a piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group and an ethyl benzoate ester. The ethyl benzoate group suggests possible prodrug characteristics, as ester hydrolysis in vivo could yield a bioactive carboxylic acid derivative. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with molecules targeting central nervous system (CNS) receptors or enzymes, where piperazine and benzodioxole groups are common pharmacophores.

Properties

IUPAC Name

ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-2-32-25(31)18-4-6-19(7-5-18)28-23(29)14-20(24(28)30)27-11-9-26(10-12-27)15-17-3-8-21-22(13-17)34-16-33-21/h3-8,13,20H,2,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXOICSLTRZIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386974
Record name ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5933-66-4
Record name ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Piperazine Ring: The benzodioxole derivative is then reacted with piperazine to form the piperazine ring.

    Formation of the Pyrrolidine-2,5-dione Core: This involves the reaction of succinic anhydride with the piperazine derivative to form the pyrrolidine-2,5-dione core.

    Final Coupling: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain biological targets, while the pyrrolidine-2,5-dione core can participate in various biochemical reactions.

Comparison with Similar Compounds

Key Differences:

  • Core Structure: Target Compound: Pyrrolidinedione (succinimide) core, which is planar and polar due to two ketone groups. This may enhance hydrogen-bonding interactions with biological targets. C1–C7: Quinoline core, a fused bicyclic aromatic system with a nitrogen atom. The quinoline’s aromaticity and extended conjugation favor π-π stacking and hydrophobic interactions.
  • Substituents: Target Compound: 1,3-Benzodioxol-5-ylmethyl group on piperazine. This substituent is electron-rich and metabolically stable compared to halogens. C1–C7: Varied aryl groups on the quinoline (e.g., 4-bromophenyl in C2, 4-fluorophenyl in C4). Halogen substituents increase lipophilicity and may enhance membrane permeability but could also elevate toxicity risks .
  • Synthetic Yields and Characterization: Compounds C1–C7 were synthesized in high yields (exact values unspecified) and characterized via $^1$H NMR and HRMS.

Table 1: Comparison with Quinoline Derivatives (C1–C7)

Compound Core Structure Substituent (R) Molecular Weight* Key Functional Groups Notable Properties
Target Compound Pyrrolidinedione 1,3-Benzodioxol-5-ylmethyl ~527.5† Benzoate ester, benzodioxole Potential metabolic stability
C1 Quinoline Phenyl ~485.5‡ Quinoline-carbonyl, methyl ester High crystallinity (yellow solid)
C2 Quinoline 4-Bromophenyl ~564.4‡ Bromine substituent Increased lipophilicity
C4 Quinoline 4-Fluorophenyl ~503.5‡ Fluorine substituent Enhanced bioavailability

*Calculated based on molecular formulas; †Estimated from structure; ‡Approximated from .

Piperazine-Containing Thiazole Derivatives (10d, 10e, 10f)

highlights ethyl 2-(4-((2-arylthiazol-4-yl)methyl)piperazin-1-yl)acetates (10d–10f). These compounds share the piperazine and ester functionalities with the target compound but incorporate a thiazole ring and urea/aryl groups.

Key Differences:

  • Core Structure :

    • Target Compound : Pyrrolidinedione.
    • 10d–10f : Thiazole core, a five-membered heterocycle with sulfur and nitrogen atoms. Thiazoles often confer metabolic resistance and metal-binding capacity.
  • Functional Groups :

    • Target Compound : Benzodioxole and benzoate ester.
    • 10d–10f : Trifluoromethylphenyl (10d, 10e) or chlorophenyl (10f) ureido groups. The trifluoromethyl group (-CF$_3$) enhances electronegativity and stability, while urea groups (-NHCONH-) enable hydrogen bonding .

Table 2: Comparison with Thiazole Derivatives (10d–10f)

Compound Core Structure Substituent (R) Molecular Weight Key Functional Groups Notable Properties
10d Thiazole 4-Trifluoromethylphenyl 548.2 Urea, -CF$_3$ High metabolic stability
10f Thiazole 3-Chlorophenyl 514.2 Chlorine substituent Potential halogen bonding

Other Pyrrolidine Derivatives

describes a pyrrolidine derivative with multiple acetyl and benzoate groups (1-acetyl-2-(acetyloxy)-5-[(acetyloxy)methyl]pyrrolidine-3,4-diyl dibenzoate). While structurally distinct, this compound highlights the versatility of pyrrolidine cores in drug design. Unlike the target compound, this derivative lacks a piperazine spacer and benzodioxole group, instead featuring esterified hydroxyl groups that may reduce solubility .

Discussion of Structural Implications

  • Metabolic Stability : The target compound’s benzodioxole group may resist oxidative metabolism compared to halogenated aryl groups in C2–C7 and 10d–10f, which are prone to dehalogenation .
  • Solubility: The piperazine moiety in all compared compounds enhances water solubility, but the quinoline core (C1–C7) and thiazole-urea groups (10d–10f) may reduce it due to aromaticity and hydrophobicity.
  • Target Interaction: The pyrrolidinedione’s ketones could engage in hydrogen bonding with serine or aspartate residues in enzymes, whereas quinolines (C1–C7) may interact via π-π stacking with aromatic amino acids.

Biological Activity

Ethyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26N4O4
  • Molecular Weight : 465.498 g/mol
  • CAS Number : 5933-66-4
  • LogP : 1.9825
  • Polar Surface Area (PSA) : 88.62 Ų

This compound exhibits several biological activities that can be attributed to its structural components:

  • Inhibition of Protein Kinases : The compound has shown selectivity for Src family kinases (SFKs), which are involved in various cellular processes including growth and differentiation. Inhibition of these kinases can lead to reduced tumor growth in cancer models .
  • Antinociceptive Activity : In studies evaluating pain relief, compounds similar to this compound have demonstrated both centrally and peripherally acting analgesic effects. These effects were evaluated using the acetic acid-induced writhing test and the hot plate method in mice .
  • Antimicrobial Properties : Some derivatives of this compound have exhibited antimicrobial activity against various pathogens at low minimum inhibitory concentrations (MIC), indicating potential as an antibacterial agent .

Case Study 1: Cancer Treatment

A study conducted on a related compound demonstrated significant antitumor activity in a c-Src-transfected fibroblast xenograft model. The compound was administered orally and resulted in increased survival rates in aggressive pancreatic cancer models . This suggests that this compound may have similar therapeutic potential.

Case Study 2: Pain Management

In a comparative study of novel pyrazole derivatives with similar structures, it was found that certain compounds exhibited significant analgesic effects at doses of 100 mg/kg in animal models. These findings support the hypothesis that this compound could be explored for pain management therapies .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

Biological ActivityObservations
Antitumor ActivitySignificant inhibition of tumor growth in preclinical models
Analgesic EffectsPositive results in pain relief tests
Antimicrobial EffectsEffective against various bacterial strains at low MIC values

Q & A

Basic: What are the typical synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, including:

Core Formation : Condensation of a benzodioxol-5-ylmethylpiperazine intermediate with a dioxopyrrolidinone precursor under reflux in ethanol or THF, often using coupling agents like DCC or EDCl .

Esterification : Reaction of the intermediate with ethyl 4-aminobenzoate under acidic conditions (e.g., H₂SO₄ catalysis) .
Optimization Tips :

  • Control reaction temperature (e.g., 60–80°C for condensation) to avoid side products.
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) to stabilize moisture-sensitive intermediates .

Advanced: How can crystallographic disorder in the dioxopyrrolidinone moiety be resolved during structural analysis?

Answer:
Disorder in the 2,5-dioxopyrrolidin-1-yl group can be addressed via:

  • High-Resolution Data : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts.
  • SHELX Refinement : Use constraints (e.g., SIMU, DELU) to model disordered regions and refine occupancy ratios iteratively .
  • Validation Tools : Cross-check with R₁, wR₂, and goodness-of-fit metrics to ensure model reliability .

Basic: What biological activities are associated with this compound, and which assays are used to validate them?

Answer:
Reported activities include:

  • Anticancer Potential : DNA intercalation (via UV-Vis hypochromicity assays) .
  • Enzyme Inhibition : IC₅₀ determination against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase-Glo™) .
  • Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can contradictory data on enzyme inhibition potency between in vitro and cellular assays be analyzed?

Answer:
Discrepancies may arise from:

  • Membrane Permeability : Measure logP (e.g., via HPLC) to assess cellular uptake efficiency.
  • Metabolic Stability : Perform LC-MS/MS to identify metabolites in cell lysates.
  • Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate target-specific activity .

Basic: What analytical techniques are critical for purity assessment of intermediates?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve polar impurities.
  • NMR : ¹H/¹³C spectra to confirm regiochemistry (e.g., piperazine N-substitution patterns) .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ions and detect trace byproducts .

Advanced: How can structure-activity relationships (SAR) guide modification of the benzodioxole moiety?

Answer:
SAR Strategies :

  • Electron-Withdrawing Groups : Introduce halogens (Cl, F) to enhance π-π stacking with aromatic enzyme pockets.
  • Steric Modifications : Replace benzodioxole with naphthodioxole to evaluate bulk tolerance in binding sites.
  • Bioisosteres : Substitute the methylenedioxy group with trifluoromethyl or cyano groups to modulate lipophilicity .

Basic: What safety precautions are required when handling intermediates with reactive functional groups?

Answer:

  • Thiol/Thioxo Groups : Use chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation.
  • Piperazine Derivatives : Avoid inhalation; work in fume hoods with PPE (gloves, goggles).
  • Dioxane Solvents : Test for peroxide formation via KI-starch test strips before use .

Advanced: How can computational modeling predict interactions with biological targets like DNA topoisomerases?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to the topoisomerase-DNA complex (PDB: 1SC7).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of intercalated poses.
  • QM/MM : Calculate charge distribution on the dioxopyrrolidinone ring to optimize electrostatic complementarity .

Basic: How does the piperazine substituent influence pharmacokinetic properties?

Answer:

  • Solubility : The basic piperazine nitrogen improves aqueous solubility at physiological pH.
  • Metabolism : N-Methylation reduces CYP3A4-mediated oxidation, enhancing metabolic stability.
  • Binding Affinity : Substituents like benzodioxol-5-ylmethyl enhance hydrophobic interactions with target proteins .

Advanced: What strategies resolve low yields in the final esterification step?

Answer:

  • Catalyst Screening : Test HOBt/DMAP vs. DMAP alone for acyl transfer efficiency.
  • Solvent Optimization : Switch from DCM to DMF to stabilize tetrahedral intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 100°C .

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